molecular formula C13H15N3O3 B12420880 Acetyl-N-deisopropyl-Zilpaterol-d3

Acetyl-N-deisopropyl-Zilpaterol-d3

Cat. No.: B12420880
M. Wt: 264.29 g/mol
InChI Key: YMCKOXSWPDSVLP-SVNJTMHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-N-deisopropyl-Zilpaterol-d3 involves the incorporation of deuterium into the parent compound, Acetyl-N-deisopropyl-Zilpaterol. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuterium labeling include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of deuterium-labeled compounds typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Acetyl-N-deisopropyl-Zilpaterol-d3 can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetyl-N-deisopropyl-Zilpaterol-d3 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetyl-N-deisopropyl-Zilpaterol-d3 involves its interaction with biological molecules as a deuterium-labeled analog. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-labeled parent compound. The specific molecular targets and pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-N-deisopropyl-Zilpaterol: The non-deuterated parent compound.

    Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes.

Uniqueness

Acetyl-N-deisopropyl-Zilpaterol-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to changes in the compound’s behavior in biological systems, making it a valuable tool for researchers .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

264.29 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(9R,10R)-9-hydroxy-2-oxo-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl]acetamide

InChI

InChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3

InChI Key

YMCKOXSWPDSVLP-SVNJTMHBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O

Canonical SMILES

CC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O

Origin of Product

United States

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